

# what is Vorolanib tyrosine kinase inhibitor

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## Compound Focus: Vorolanib

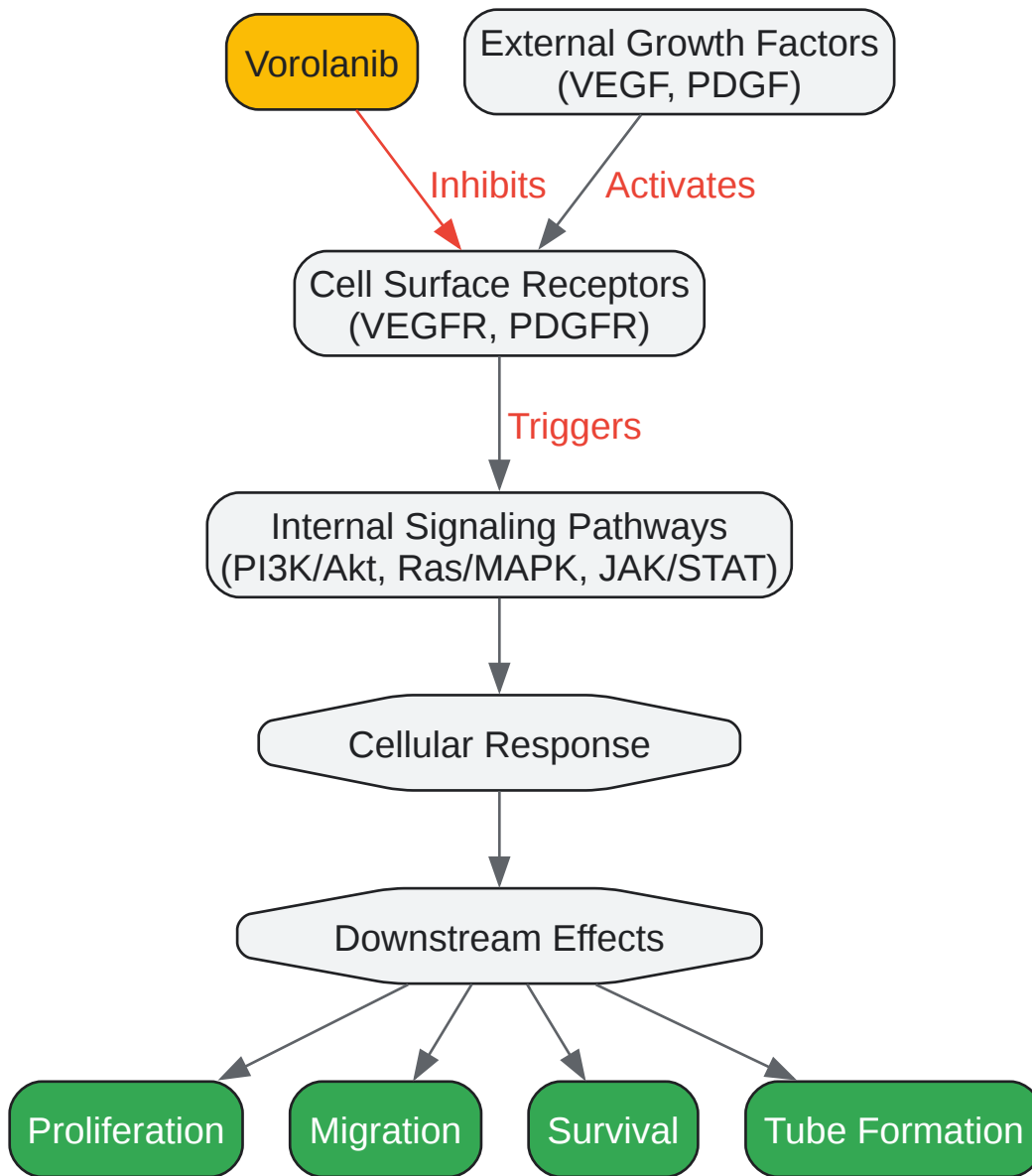
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## Mechanism of Action and Signaling Pathways

**Vorolanib** acts as a multi-kinase inhibitor, primarily blocking VEGF and PDGF signaling pathways crucial for tumor angiogenesis and growth.



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**Vorolanib** inhibits receptor activation and downstream pro-angiogenic cellular responses.

## Preclinical Profile and Experimental Data

**Kinase Inhibition Profile Vorolanib** shows high potency and selectivity. The table below compares its half-maximal inhibitory concentration (IC<sub>50</sub>) with sunitinib for key kinase targets [1].

Kinase Target	Vorolanib IC <sub>50</sub> (nM)	Sunitinib IC <sub>50</sub> (nM)
KDR (VEGFR2)	1.12	17.25
PDGFRβ	0.13	0.13
FLT3	0.63	2.93
C-Kit	0.14	1.22
RET	74.1	177
AMPKα1	352.2	398.9

### Key Preclinical Experimental Protocols

- **In Vitro Kinase Binding Assays:** Conducted using KINOMEScan platform with 38 human recombinant kinases. IC<sub>50</sub> values determined from in vitro competition binding assays [1].
- **Cell Proliferation and Tube Formation:**
  - **VEGF-Induced HUVEC Proliferation:** Primary Human Umbilical Vein Endothelial Cells (HUVECs) induced with VEGF<sub>165</sub>. **Vorolanib** inhibited with IC<sub>50</sub> of 92.37 nM [1].
  - **HUVEC Tube Formation Assay:** VEGF-induced HUVECs cultured on Matrigel, **vorolanib** inhibited tube formation at 50 and 100 nM, comparable to sunitinib [1].
- **In Vivo Efficacy:** Tested in mouse xenograft models (MV-4-11, A549, 786-O, HT-29, BxPC-3, A375). **Vorolanib** inhibited tumor growth dose-dependently, achieving complete regression in MV-4-11 model [1].

## Clinical Development and Trials

**Vorolanib** has been evaluated across multiple phases, both as monotherapy and in combination with other agents.

**Clinical Pharmacokinetics** A first-in-human phase I dose-escalation study established 400 mg once daily as the recommended monotherapy dose. The drug has a short half-life (~5-6.5 hours) and showed no accumulation after 21 days of daily dosing [2].

### Summary of Key Clinical Trials

Phase	Regimen	Patient Population	Key Efficacy Findings	Key Safety Findings
Phase I [2]	Vorolanib monotherapy	Advanced solid tumors (n=52)	1 CR, 1 PR, 25 SD	Most common TRAEs: fatigue (29%), nausea (23%), diarrhea (21%). Most common G3 AE: proteinuria (4%).
Phase Ib [3]	Vorolanib + Pembrolizumab or Nivolumab	Advanced solid tumors (n=16)	2 confirmed PRs (rectal SCC, SCLC); 2 SD	Most common TRAEs: lymphopenia, leukopenia, fatigue, ALT elevation. DLTs at 400 mg. RP2D: 300 mg.
Phase III (CONCEPT) [1] [4]	Vorolanib + Everolimus vs Everolimus	Advanced RCC, post-anti-VEGF (n=399)	PFS: 10.0 mo vs 6.4 mo; Improved ORR	Manageable safety profile; combination tolerable with dose adjustments.

**Ophthalmic Application Vorolanib** is under investigation for wet age-related macular degeneration (wAMD) and diabetic macular edema (DME) as **EYP-1901**, a sustained-release intravitreal insert [5] [6].

- **Phase 2 DAVIO 2 trial (wAMD):** Previously treated patients showed 85% reduction in treatment burden, with two-thirds not requiring supplemental anti-VEGF injection for 6 months [6].
- **Phase 2 VERONA trial (DME):** 73% of patients receiving high-dose EYP-1901 were supplemental injection-free at 6 months versus 50% in aflibercept control group [6].

## Key Differentiators and Future Directions

- **Improved Safety Design:** Shorter half-life and limited tissue accumulation potentially reduce off-target toxicities and enable continuous dosing without treatment holidays [1] [2].
- **Multi-Target Inhibition:** Simultaneously targets VEGFR, PDGFR, and CSF1R, combining anti-angiogenic activity with potential modulation of tumor-associated macrophages to overcome immunotherapy resistance [3] [5].
- **Versatile Formulations:** Explored as oral therapy for oncology and sustained-release intravitreal insert for ophthalmology, demonstrating wide therapeutic applicability [6] [7].

Future research will focus on validating efficacy in ongoing Phase 3 trials for wAMD/DME and exploring combination strategies in oncology [6] [4].

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